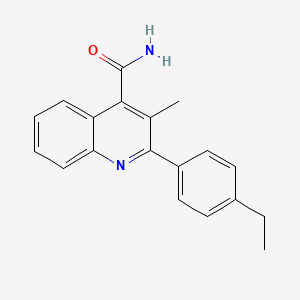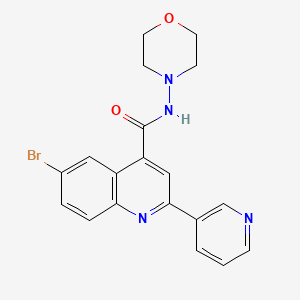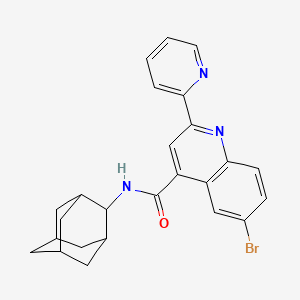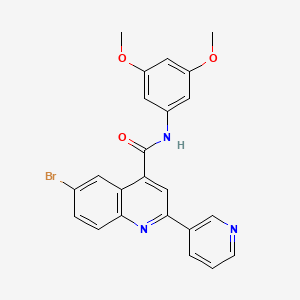![molecular formula C22H16ClN3OS B3504641 6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B3504641.png)
6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
描述
6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and catalyst concentration. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact .
化学反应分析
Types of Reactions
6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .
科学研究应用
6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases that involve quinoline derivatives.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
2-chloroquinoline: Similar structure but lacks the additional functional groups.
N-(2-methylsulfanylphenyl)quinoline-4-carboxamide: Similar structure but lacks the pyridin-2-yl group.
Uniqueness
6-chloro-N-[2-(methylsulfanyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the chloro, methylsulfanyl, and pyridin-2-yl groups makes it a versatile compound for various applications .
属性
IUPAC Name |
6-chloro-N-(2-methylsulfanylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c1-28-21-8-3-2-7-19(21)26-22(27)16-13-20(18-6-4-5-11-24-18)25-17-10-9-14(23)12-15(16)17/h2-13H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQMOBZFSBEYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504561.png)

![2-(3,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-quinolinecarboxamide](/img/structure/B3504590.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B3504598.png)
![[8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3504610.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE](/img/structure/B3504612.png)
![6-methyl-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3504615.png)

![2-(5-ethyl-2-thienyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504626.png)

![N-[4-(aminosulfonyl)benzyl]-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504673.png)

![METHYL 4-METHYL-3-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B3504689.png)
